

A Technical Guide to the Spectroscopic Characterization of 5-Nitrothiophene-3-carbaldehyde

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Compound of Interest

Compound Name: 5-Nitrothiophene-3-carbaldehyde

Cat. No.: B1360311

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Abstract: This technical guide provides a summary of available spectroscopic data for **5-Nitrothiophene-3-carbaldehyde** (CAS No. 75428-45-4). Due to the limited availability of public domain spectroscopic data for this specific isomer, this document also includes a comparative analysis of the well-characterized isomer, 5-Nitrothiophene-2-carbaldehyde. The guide presents available data in structured tables and outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). A workflow for the spectroscopic analysis of organic compounds is also provided.

Introduction

5-Nitrothiophene-3-carbaldehyde is a nitroaromatic organic compound containing a thiophene ring substituted with a nitro group and a formyl (aldehyde) group. Its chemical structure is of interest to researchers in medicinal chemistry and materials science. Spectroscopic analysis is critical for confirming the identity, purity, and structure of such molecules. This guide aims to consolidate the available spectroscopic information for this compound.

While **5-Nitrothiophene-3-carbaldehyde** is commercially available, comprehensive experimental spectra (specifically NMR and Mass Spectrometry) are not widely published. The PubChem database contains an experimental FTIR spectrum.^[1] To provide a more complete resource, this guide also presents the extensive spectroscopic data available for the closely

related isomer, 5-Nitrothiophene-2-carbaldehyde. This comparative data can serve as a valuable reference for researchers working with substituted nitrothiophenes.

Spectroscopic Data of 5-Nitrothiophene-3-carbaldehyde

Infrared (IR) Spectroscopy

An FTIR spectrum for **5-Nitrothiophene-3-carbaldehyde** is available from the Bio-Rad Laboratories database, sourced from an Alfa Aesar sample.[\[1\]](#) The key absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2850, ~2750	C-H stretch (aldehyde)
~1720	C=O stretch (aldehyde)
~1600-1475	C=C stretch (aromatic)
~1550, ~1350	N=O stretch (nitro group)
~1300-1000	C-O stretch

Note: The exact peak positions are interpreted from the spectral data and typical absorption frequency ranges for the respective functional groups.

Comparative Spectroscopic Data: 5-Nitrothiophene-2-carbaldehyde

The following data for the isomer 5-Nitrothiophene-2-carbaldehyde (CAS No. 4521-33-9) is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results		

Note: While ^1H NMR spectra for this compound are mentioned in various sources, specific, tabulated chemical shift data was not found in the provided search results.

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific, tabulated ^{13}C NMR data was not found in the provided search results.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for 5-Nitrothiophene-2-aldehyde.[\[2\]](#) SpectraBase also lists an ATR-IR spectrum.[\[3\]](#) Key absorptions are consistent with the expected functional groups.

Wavenumber (cm^{-1})	Functional Group Assignment
~3100	C-H stretch (aromatic)
~1680	C=O stretch (aldehyde)
~1540, ~1340	N=O stretch (nitro group)
~1450	C=C stretch (aromatic)

Mass Spectrometry (MS)

The molecular weight of 5-Nitrothiophene-2-carbaldehyde is 157.15 g/mol .[\[4\]](#) A mass spectrum is available on SpectraBase, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[\[3\]](#)

m/z	Interpretation
157	Molecular ion $[M]^+$
127	$[M-NO]^+$
111	$[M-NO_2]^+$
83	Thiophene ring fragment

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of nitrothiophene compounds.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Use a spectrometer operating at a frequency of 300 MHz or higher for 1H NMR.
- **Data Acquisition:** Acquire 1H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically used. For ^{13}C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid powder sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

- **Sample Preparation (KBr Pellet):** Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Record a background spectrum of the empty accessory first. Then, record the sample spectrum, typically in the range of 4000 to 400 cm^{-1} .
- **Data Processing:** The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

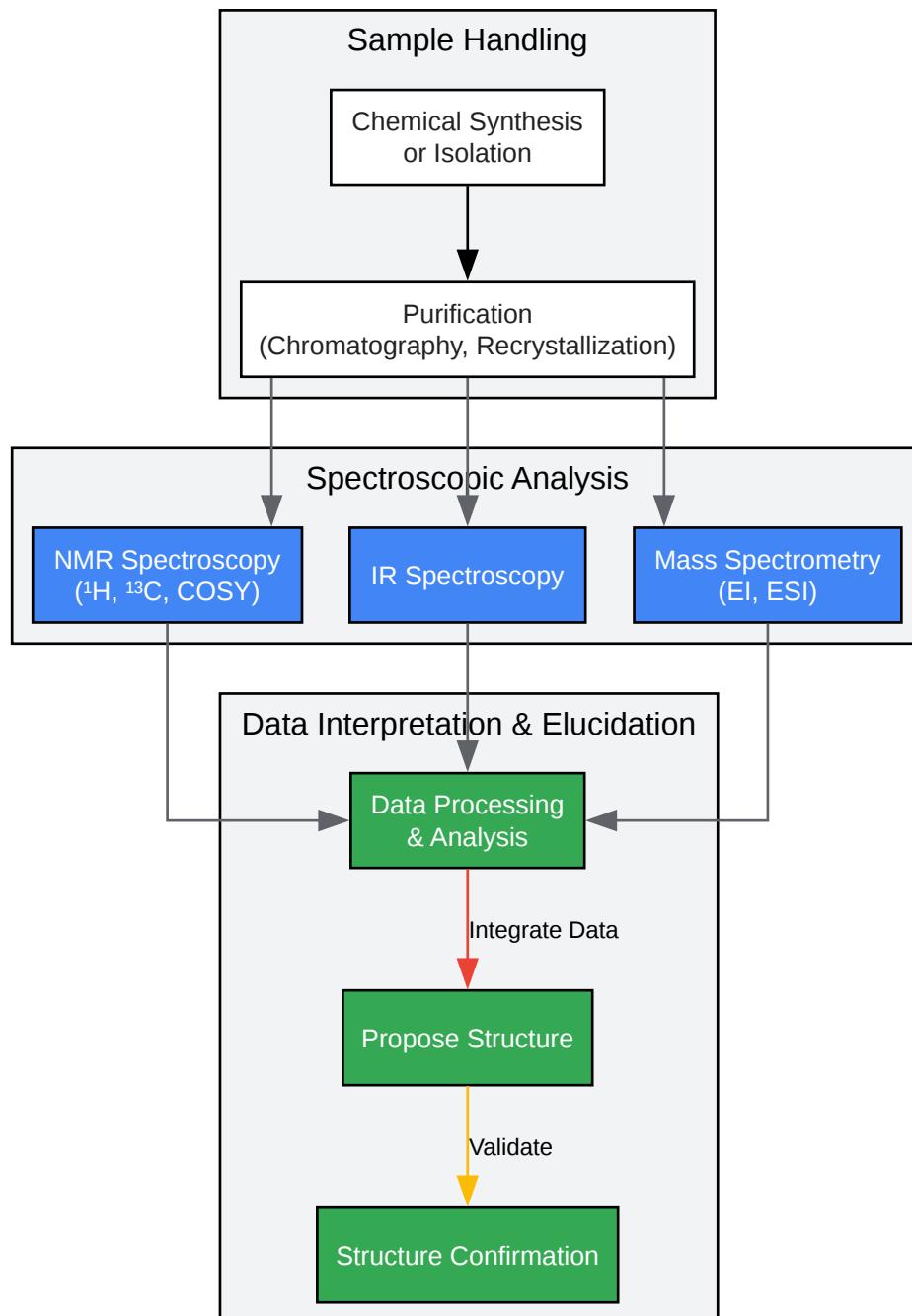
Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrument Setup:** Use a Gas Chromatograph coupled to a Mass Spectrometer. An electron ionization (EI) source is commonly used for this type of molecule.
- **Data Acquisition:** Inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The compound will be vaporized, separated on the GC column, and then enter the MS detector. The mass spectrometer scans a predefined mass-to-charge (m/z) range (e.g., 40-400 amu).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Characterization.

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